REACTION_SMILES
|
[CH3:1][SiH:2]([CH3:3])[N:8]([Si:4]([CH3:5])([CH3:6])[CH3:7])[CH3:9].[Cl:32][CH2:33][Cl:34].[NH3:31].[O:19]=[C:20]1[c:21]2[c:22]([cH:23][cH:24][cH:25][cH:26]2)[S:27](=[O:28])(=[O:29])[NH:30]1.[OH:10][C:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[Si:4]([CH3:5])([CH3:6])([CH3:7])[O:12][C:11](=[O:10])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN([SiH](C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NS(=O)(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)OC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |